molecular formula C7H6N2O2 B3007789 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 3523-86-2

7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B3007789
CAS No.: 3523-86-2
M. Wt: 150.137
InChI Key: KQQHBJZOWUYLPF-UHFFFAOYSA-N
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Description

7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . This compound is known for its unique structure, which includes a benzene ring fused with an oxadiazole ring, and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-2-nitroaniline with a suitable reagent to form the oxadiazole ring . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The methyl group on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide can be compared with other similar compounds, such as:

    Benzoxadiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzene or oxadiazole rings.

    Oxadiazole derivatives: These compounds have the oxadiazole ring but may have different substituents or additional rings fused to the core structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

4-methyl-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)9(10)11-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQHBJZOWUYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NO[N+](=C12)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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